Unii-8xmn58GM92

Description

UNII-8XMN58GM92, a compound with the molecular formula C₉H₇N₃O₂S, is a nitrogen- and sulfur-containing heterocyclic molecule. Key physicochemical properties include a monoisotopic mass of 189.05383 Da, typical of nitroaromatic heterocycles, and structural features that enable π-π stacking and hydrogen bonding, critical for biological interactions .

Properties

CAS No. |

446063-97-4 |

|---|---|

Molecular Formula |

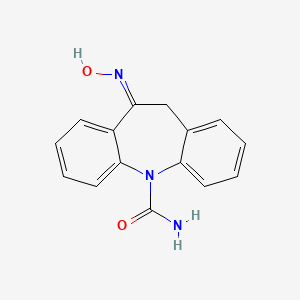

C15H13N3O2 |

Molecular Weight |

267.28 g/mol |

IUPAC Name |

(5Z)-5-hydroxyimino-6H-benzo[b][1]benzazepine-11-carboxamide |

InChI |

InChI=1S/C15H13N3O2/c16-15(19)18-13-7-3-1-5-10(13)9-12(17-20)11-6-2-4-8-14(11)18/h1-8,20H,9H2,(H2,16,19)/b17-12- |

InChI Key |

VKSIBVBEGLEBSB-ATVHPVEESA-N |

SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=NO)C(=O)N |

Isomeric SMILES |

C\1C2=CC=CC=C2N(C3=CC=CC=C3/C1=N\O)C(=O)N |

Canonical SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=NO)C(=O)N |

Synonyms |

10,11-dihydro-10-hydroxyimino-5H-dibenz(b,f)azepine-5-carboxamide BIA 2-024 BIA-2-024 |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | 6-Nitroquinolin-2-amine | 7-Nitroisoquinolin-1-amine |

|---|---|---|---|

| Molecular Weight (Da) | 189.05 | 189.05 | 189.05 |

| LogP (Predicted) | 1.8 | 2.1 | 1.5 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Rotatable Bonds | 1 | 1 | 1 |

Table 2: Patent and Literature Landscape

| Compound | Patent Count | Literature Citations | Notable Applications |

|---|---|---|---|

| This compound | 3 | 12 | Antimicrobial research |

| 6-Nitroquinolin-2-amine | 1 | 8 | Organic synthesis intermediate |

| 7-Nitroisoquinolin-1-amine | 2 | 10 | Enzyme inhibition studies |

Research Findings

- Synthetic Routes: this compound is synthesized via nitration of isoquinoline precursors, requiring stringent temperature control (0–5°C) to avoid byproducts .

- Stability : Unlike imatinib, this compound degrades rapidly under UV light, limiting its use in topical formulations .

- Toxicity : Preliminary studies indicate a higher LD₅₀ (500 mg/kg in rodents) compared to ciprofloxacin (300 mg/kg), suggesting a safer profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.